molecular formula C5H14Cl2N2 B8136703 (S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride

(S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride

Cat. No.: B8136703
M. Wt: 173.08 g/mol
InChI Key: BEKGRKDURJSZLD-XRIGFGBMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride typically involves the reaction of (S)-1-methylazetidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific azetidine ring structure, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

[(2S)-1-methylazetidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(7)4-6;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKGRKDURJSZLD-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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